3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-5-9(6-10)8-1-2-11-12(7-8)15-4-3-14-11/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAPKRYJBVGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Where the specific values for , , and correspond to its molecular structure. The presence of the benzodioxin moiety is significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of benzodioxin compounds exhibit significant antitumor properties. A study highlighted the synthesis of various benzodioxin derivatives and their evaluation against cancer cell lines. The findings suggested that certain derivatives showed promising results in inhibiting tumor cell proliferation, particularly in lung cancer models .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 6.26 | DNA intercalation |
| Compound B | HCC827 | 6.48 | PKC inhibition |
| Compound C | NCI-H358 | 20.46 | Multikinase inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has shown that certain derivatives can inhibit bacterial growth effectively. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- DNA Binding : Some studies suggest that compounds with similar structures can intercalate into DNA, affecting replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression or bacterial metabolism .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : A study examined the effects of a related benzodioxin derivative on human lung cancer cells, demonstrating a significant reduction in cell viability through apoptosis induction.
- Case Study 2 : Another investigation focused on the antimicrobial effects against Staphylococcus aureus, revealing a dose-dependent inhibition that suggests potential for therapeutic application in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Structural and Functional Insights
Cyclobutanone vs. Linear Ketones: The cyclobutanone in the target compound imposes significant ring strain (~110 kJ/mol), enhancing reactivity compared to linear ketones like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one (). This strain may improve binding affinity in enzyme pockets by enforcing a planar conformation . In contrast, linear ketones (e.g., butanone derivatives) exhibit greater flexibility, which can reduce target selectivity .
Benzodioxin Modifications: Substitution at the 6-position of benzodioxin (e.g., with coumarin, flavone, or chromenone) dictates bioactivity. For example, flavone derivatives (4f) show potent antihepatotoxic effects due to synergistic interactions between the dioxane ring and flavonoid core . The target compound lacks a flavonoid moiety but retains the benzodioxin’s capacity for π-π stacking in molecular docking (e.g., with TNF-α, PDB: 2az5) .
Antihepatotoxic Activity: Compounds like 3',4'(1",4"-dioxino)flavone (4f) reduce SGOT/SGPT levels in rats by ~40–50%, comparable to silymarin . The absence of a flavonoid or coumarin system in the target compound suggests divergent mechanisms, though its rigid structure may enhance metabolic stability.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of benzodioxin derivatives typically starts from 2,3-dihydro-1,4-benzodioxin-6-amine or related substituted benzodioxin precursors. The key steps involve:
- Functionalization of the benzodioxin ring system, often via sulfonylation or acetamide formation.
- Introduction of electrophilic moieties capable of further coupling or ring formation.
- Construction of the cyclobutanone ring either by cyclization reactions or by coupling preformed cyclobutanone derivatives.
Preparation of Benzodioxin Precursors
A well-documented method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides or acylating agents under basic aqueous conditions to yield sulfonamide or acetamide derivatives. For example, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate at pH 9-10 yields N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide with good yield (about 80%) as a light brown amorphous powder.
Proposed Synthetic Route for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one
Based on the methods reported for related benzodioxin derivatives, a plausible synthetic sequence is:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | 2,3-Dihydro-1,4-benzodioxin-6-amine + base (Na2CO3, pH 9-10) | Preparation of benzodioxin amine precursor |
| 2. | Reaction with sulfonyl chloride or acyl chloride | Formation of sulfonamide or acetamide intermediate |
| 3. | Preparation of cyclobutanone electrophile (e.g., bromo-substituted cyclobutanone derivative) | Synthesis of electrophilic cyclobutanone reagent |
| 4. | Coupling of benzodioxin sulfonamide/amide with cyclobutanone electrophile in DMF, LiH base, room temperature | Nucleophilic substitution to form the target this compound |
This approach leverages the nucleophilicity of the benzodioxin amine or sulfonamide and the electrophilicity of a halogenated cyclobutanone derivative to form the carbon-nitrogen or carbon-carbon bond linking the two moieties.
Analytical Characterization and Reaction Monitoring
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress until a single spot indicates completion.
- Product Isolation: Acidification to pH 2-3 with concentrated HCl precipitates the product, which is then filtered, washed, and air-dried.
- Characterization: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis (CHN) confirm product structure.
- Typical IR Bands: N-H stretching (~3248 cm⁻¹), aromatic C-H (~3045 cm⁻¹), CH2 stretching (~2926 cm⁻¹), aromatic C=C (~1633 cm⁻¹), sulfonyl group (~1383 cm⁻¹).
- 1H-NMR Signals: Characteristic signals for aromatic protons, methylene groups of the dioxin ring, and substituent methyl or methylene groups.
Summary Table of Key Reaction Conditions and Yields
| Reaction Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzodioxin amine sulfonylation | 2,3-Dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride, Na2CO3 aqueous, RT, 4-5 h | ~80% | Precipitation by acidification |
| Preparation of bromoacetamides | Anilines + bromoacetyl bromide, Na2CO3 aqueous, vigorous shaking | Variable | Electrophilic intermediates |
| Coupling reaction | Benzodioxin sulfonamide + bromoacetamides, DMF, LiH, RT, 3-4 h | Moderate to good | Monitored by TLC |
Note: For cyclobutanone analogs, the bromoacetamide electrophile would be replaced by a suitably functionalized cyclobutanone derivative.
Research Findings and Considerations
- The described synthetic methods for benzodioxin derivatives have been successfully employed to generate various sulfonamide and acetamide compounds with biological activity, including enzyme inhibition relevant to diabetes and Alzheimer's disease.
- The coupling reactions proceed efficiently under mild conditions using polar aprotic solvents and mild bases.
- Adaptation of these methods to cyclobutanone-containing electrophiles is chemically feasible but may require optimization due to ring strain and reactivity differences.
- No direct reports were found detailing the synthesis of this compound, indicating a potential area for original synthetic research.
Q & A
Basic Questions
Q. What established synthetic routes are available for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one?
- Methodological Answer : A solvent-free synthesis route involves refluxing precursor ketones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one) with dimethylformamide-dimethyl acetal (DMF-DMA) for ~10 hours, yielding enaminone intermediates . Alternative multi-step approaches may utilize guanidine derivatives in dioxane under controlled temperatures, with progress monitored via GC/MS and NMR .
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) at 125–400 MHz resolves proton environments, while GC/MS confirms molecular ions. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) determines absolute configuration and resolves bond-length discrepancies, particularly for cyclobutane ring strain analysis .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure determination?
- Methodological Answer : SHELXL’s robust refinement algorithms address twinned or high-resolution data. For example, iterative least-squares refinement with Hirshfeld atom correction improves electron density maps. Contradictions in torsional angles (e.g., cyclobutane puckering) are resolved via density-functional theory (DFT) validation .
Q. What strategies optimize reaction yields in multi-step syntheses involving benzodioxin derivatives?
- Methodological Answer : Yield optimization requires adjusting solvent polarity (e.g., switching from dioxane to THF), catalyst screening (e.g., Pd/C for hydrogenation), and reaction time profiling. For example, kinetic studies show that enaminone formation under solvent-free conditions achieves 85% yield at 110°C but degrades above 130°C .
Q. How does pH influence the stability of related benzodioxin compounds, and what are the implications for storage?
- Methodological Answer : Stability studies on analogs like proroxan hydrochloride demonstrate pH-dependent solubility and degradation. At pH < 3, protonation of the cyclobutanone carbonyl group increases aqueous solubility but accelerates hydrolysis. Storage recommendations include anhydrous conditions at 4°C to minimize ketone ring-opening reactions .
Q. Can computational models predict biological interactions of this compound derivatives?
- Methodological Answer : Graph Neural Networks (GNNs) trained on PD-1/PD-L1 inhibitor datasets enable scaffold-hopping predictions. For instance, models identify [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives as high-potency candidates, validated via SPR binding assays and molecular docking .
Data Contradiction Analysis
- Synthesis Yield Discrepancies : Divergent yields in solvent-free vs. solvent-based methods (e.g., 85% vs. 60%) may arise from side reactions with residual moisture. Thermogravimetric analysis (TGA) under controlled humidity can isolate contributing factors .
- Crystallographic vs. Computational Geometries : Discrepancies in cyclobutane ring puckering between X-ray data and DFT-optimized structures are reconciled by accounting for crystal packing forces in SHELXL refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
